molecular formula C9H11Cl2NO3 B8287928 5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione

5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione

Cat. No. B8287928
M. Wt: 252.09 g/mol
InChI Key: RJOYRCBHAJQXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429660B2

Procedure details

Two separate solutions of 1 (62.5 g, 0.26 mmol) and morpholine (24.0 g, 0.28 mol) in DCM (120 ml) were added simultaneously to a mixture of NaHCO3 (44.0 g, 0.52 mol) in dry DCM (300 ml). The reaction was maintained at 15° C. over 140 minutes with stirring. The reaction was filtered, washed with DCM (3×100 ml) and the combined organic layers were concentrated in vacuo to a slurry which was then passed through a short silica pad, and further washed with DCM (4×100 ml). The combined organic layers were concentrated in vacuo, suspended in hexane (400 ml) and stirred for 1 hour, filtered and dried to give a cream solid. The solid was suspended in TBME (100 ml), stirred for 15 minutes, filtered, washed with TBME and dried to give 2 as a white powder (47.8 g, 72%). m/z (LC-MS, ESP): 252 (M++1).
Name
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH2:7][C:8]([Cl:11])([Cl:10])Cl)[O:5][C:4](=[O:6])[CH2:3]1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C([O-])(O)=O.[Na+]>C(Cl)Cl.CC(OC)(C)C>[Cl:11][C:8]([Cl:10])=[CH:7][C:2](=[O:5])[CH2:3][C:4]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
62.5 g
Type
reactant
Smiles
ClC1(CC(O1)=O)CC(Cl)(Cl)Cl
Name
Quantity
24 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with DCM (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated in vacuo to a slurry which
WASH
Type
WASH
Details
further washed with DCM (4×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a cream solid
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with TBME
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC(CC(=O)N1CCOCC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72927.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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